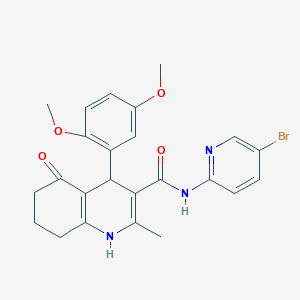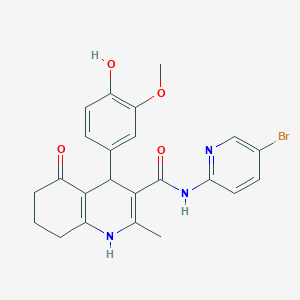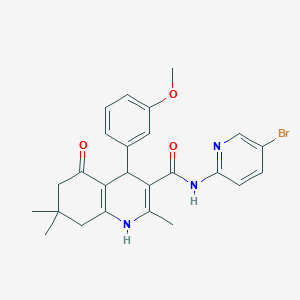![molecular formula C27H16F3N3OS2 B304297 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304297.png)
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PTSM, and it has been synthesized through various methods.
作用機序
The exact mechanism of action of PTSM is not fully understood. However, it has been suggested that PTSM may exert its anticancer activity by inducing apoptosis in cancer cells. PTSM may also inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, PTSM may exert its antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
PTSM has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) in cells, which may contribute to its antioxidant activity. PTSM has also been found to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. In addition, PTSM has been found to increase the levels of glutathione, which is an important antioxidant in the body.
実験室実験の利点と制限
PTSM has several advantages for lab experiments. It is readily available and can be synthesized through various methods. PTSM is also stable under normal laboratory conditions. However, there are some limitations to using PTSM in lab experiments. One of the main limitations is its low solubility in water, which may limit its use in certain experiments. In addition, PTSM has not been extensively studied in vivo, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for the study of PTSM. One potential direction is to further investigate its anticancer activity and its potential use as a chemotherapeutic agent. Another direction is to study its potential use as an antimicrobial agent. In addition, further studies are needed to fully understand the mechanism of action of PTSM and its biochemical and physiological effects. Finally, more studies are needed to evaluate the safety and toxicity of PTSM in vivo.
合成法
The synthesis of PTSM has been reported through various methods. One of the most common methods involves the reaction of 2-(2-chloroethyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile with 10H-phenothiazine-2-carbaldehyde in the presence of a base. The resulting product is then treated with thioacetic acid to obtain PTSM. Other methods include the reaction of 2-(2-bromoethyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile with 10H-phenothiazine-2-carbaldehyde in the presence of a palladium catalyst.
科学的研究の応用
PTSM has shown potential therapeutic applications in various scientific research studies. It has been studied for its anticancer activity, and it has been found to inhibit the growth of cancer cells in vitro. PTSM has also been studied for its antimicrobial activity, and it has been found to be effective against various bacterial and fungal strains. In addition, PTSM has been studied for its antioxidant and anti-inflammatory properties.
特性
製品名 |
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile |
|---|---|
分子式 |
C27H16F3N3OS2 |
分子量 |
519.6 g/mol |
IUPAC名 |
2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H16F3N3OS2/c28-27(29,30)19-14-20(17-8-2-1-3-9-17)32-26(18(19)15-31)35-16-25(34)33-21-10-4-6-12-23(21)36-24-13-7-5-11-22(24)33/h1-14H,16H2 |
InChIキー |
MFEMGTBZQQHUDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



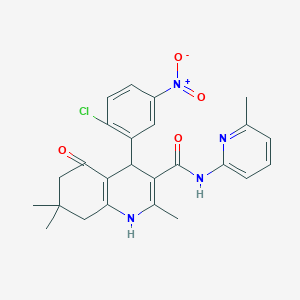
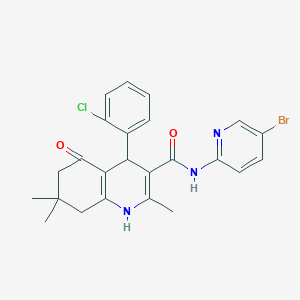
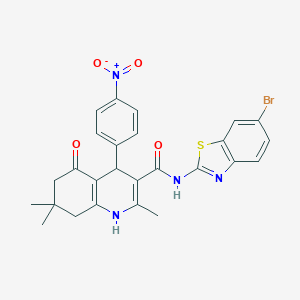
![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)







